molecular formula C6H6Cl3N B038919 2-Chloro-4-(chloromethyl)pyridine hydrochloride CAS No. 117934-37-9

2-Chloro-4-(chloromethyl)pyridine hydrochloride

Cat. No. B038919
CAS RN: 117934-37-9
M. Wt: 198.5 g/mol
InChI Key: MHEIXSFAQSEARV-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)pyridine hydrochloride, also known as 2C-HCl, is a synthetic organic compound used in a variety of laboratory experiments. It is a white crystalline solid with a melting point of 158-162 °C and a molecular formula of C5H6Cl2N. It has a variety of applications in scientific research, ranging from its use in organic synthesis to its role in biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Crystallography

One of the primary applications of 2-Chloro-4-(chloromethyl)pyridine hydrochloride is in the synthesis of complex organic molecules. For instance, it has been used to produce methylsulphinyl derivatives through reactions with specific thiones and sodium methoxide, leading to compounds with potential applications in pharmaceuticals and agrochemicals. The crystal structures of these derivatives provide insights into their molecular geometry and potential interactions in biological systems Ma et al., 2018.

Catalysis

Another significant application is in catalysis, where derivatives of this compound have been employed as catalysts in chemical reactions. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been used as a recyclable catalyst for the acylation of inert alcohols, showcasing the compound's utility in facilitating organic transformations Liu et al., 2014.

Green Chemistry

In the realm of green chemistry, modifications in the synthesis of this compound derivatives aim to reduce environmental impact. Innovations in synthesis methods have led to more sustainable processes with reduced waste generation, highlighting the compound's role in the development of environmentally friendly chemical practices Gilbile et al., 2017.

Molecular Structure Studies

The study of the molecular structure of complexes involving this compound derivatives contributes to the understanding of their chemical properties and potential applications. Research in this area has led to the discovery of new complexes with unique properties, useful for applications ranging from materials science to medicinal chemistry Protsenko et al., 2021.

Mechanism of Action

Target of Action

2-Chloro-4-(chloromethyl)pyridine hydrochloride is primarily used as an intermediate in the synthesis of various pharmaceuticals and plant growth regulators . It is an alkylating agent , which means it can introduce an alkyl group into other substances, often leading to significant changes in their properties.

Mode of Action

As an alkylating agent, this compound can interact with its targets by transferring its chloromethyl group . This process can alter the target molecule’s structure and function, leading to various downstream effects.

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific target molecules. As an alkylating agent, it is known to modify molecular structures, potentially affecting a wide range of biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and stability. Therefore, it is typically handled and stored under controlled conditions to maintain its effectiveness .

Safety and Hazards

2-Chloromethylpyridine is an analogue of nitrogen mustards and has been investigated for its mutagenicity . It is incompatible with strong oxidizing agents . It is considered dangerous, with hazard statements H302 and H314 .

properties

IUPAC Name

2-chloro-4-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEIXSFAQSEARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627047
Record name 2-Chloro-4-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117934-37-9
Record name 2-Chloro-4-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(chloromethyl)pyridine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-hydroxymethylpyridine (180 mg, 1.25 mmol), thionyl chloride (0.2 ml) in toluene (10 ml) was stirred at ambient temperature for 1 hour. The volatiles were removed by evaporation to give 2-chloro-4-chloromethylpyridine hydrochloride (180 mg, 0.9 mmol). A mixture of 7-hydroxy-6-methoxy-4-phenoxyquinazoline (268 mg, 1 mmol), (prepared as described for the starting material in Example 13), potassium carbonate (680 mg, 5 mmol) and DMF (10 ml) was added to this crude product and the mixture was heated at 90° C. for 1 hour. The mixture was allowed to cool, diluted with water and extracted with ethyl acetate (3×70 ml). The extracts were combined, washed with water (×3) and brine, dried (MgSO4) and the solvent removed by evaporation to give 7-((2-chloro-4-pyridyl)methoxy)-6-methoxy-4-phenoxyquinazoline (260 mg, 66%) as a solid.
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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